molecular formula C25H27N7O4 B11246653 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Numéro de catalogue: B11246653
Poids moléculaire: 489.5 g/mol
Clé InChI: NBTKGIVXEWTACM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

  • Ce composé est un dérivé de la pipérazine avec une structure complexe. Son nom systématique reflète ses substituants : 1-(2,3-diméthoxybenzoyl)-4-[3-(4-éthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]pipérazine.
  • Le groupe benzoyle (C₆H₅CO-) et la partie triazolopyrimidine contribuent à ses propriétés uniques.
  • Il a des applications potentielles dans divers domaines en raison de ses activités pharmacologiques.
  • Propriétés

    Formule moléculaire

    C25H27N7O4

    Poids moléculaire

    489.5 g/mol

    Nom IUPAC

    (2,3-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone

    InChI

    InChI=1S/C25H27N7O4/c1-4-36-18-10-8-17(9-11-18)32-24-21(28-29-32)23(26-16-27-24)30-12-14-31(15-13-30)25(33)19-6-5-7-20(34-2)22(19)35-3/h5-11,16H,4,12-15H2,1-3H3

    Clé InChI

    NBTKGIVXEWTACM-UHFFFAOYSA-N

    SMILES canonique

    CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C(=CC=C5)OC)OC)N=N2

    Origine du produit

    United States

    Méthodes De Préparation

      Voies de synthèse : La synthèse de ce composé implique plusieurs étapes. Une approche courante est via un processus en plusieurs étapes à partir de matières premières disponibles dans le commerce.

      Conditions de réaction : Les conditions spécifiques dépendent de la voie de synthèse, mais elles impliquent généralement des manipulations de groupe protecteur, la cyclisation et des transformations de groupe fonctionnel.

      Production industrielle : Bien qu'aucune méthode de production à l'échelle industrielle spécifique ne soit largement rapportée, les laboratoires de recherche peuvent la synthétiser pour des investigations scientifiques.

  • Analyse Des Réactions Chimiques

    Nucleophilic Substitution at the Triazolopyrimidine Core

    The triazolopyrimidine ring undergoes nucleophilic substitution at the C7 position, where the piperazine group is attached. This site is electrophilic due to electron withdrawal by adjacent nitrogen atoms.

    Reaction TypeConditionsProducts/OutcomesYieldReferences
    Piperazine substitutionReflux in DMF with K2_2CO3_3Replacement with other amines60-75%
    HalogenationPCl5_5 or SOCl2_2Chlorinated derivatives at C5 or C745-50%

    Mechanistic Insight : The reaction with piperazine proceeds via a two-step process: (1) activation of the C7 position through protonation or coordination with a base, followed by (2) nucleophilic attack by the piperazine nitrogen .

    Hydrolysis of Alkoxy Groups

    The ethoxy and methoxy substituents on the phenyl rings are susceptible to acidic or basic hydrolysis, yielding hydroxylated intermediates.

    SubstrateConditionsProductsApplications
    4-Ethoxyphenyl group6M HCl, 80°C, 12h4-Hydroxyphenyl derivativeFunctionalization for conjugation
    2,3-Dimethoxybenzoyl groupBBr3_3 in CH2_2Cl2_22,3-Dihydroxybenzoyl derivativeEnhanced solubility in polar media

    Key Finding : Demethylation using BBr3_3 preserves the triazolopyrimidine core but requires anhydrous conditions to avoid decomposition.

    Reduction of the Triazole Ring

    Catalytic hydrogenation selectively reduces the triazole ring under controlled conditions:

    CatalystPressure (atm)SolventProductSelectivity
    Pd/C3EthanolDihydrotriazolopyrimidine derivative>90%
    Raney Ni5THFTetrahydrotriazolopyrimidine70-80%

    Limitation : Over-reduction disrupts the aromatic system, diminishing bioactivity .

    Aza-Michael Addition at the Piperazine Nitrogen

    The secondary amine in the piperazine ring participates in Aza-Michael reactions with α,β-unsaturated carbonyl compounds:

    ElectrophileBaseSolventAdduct StructureYield
    Methyl acrylateEt3_3NCH3_3CNPiperazine-acrylate conjugate65%
    AcrylonitrileDBUDMFCyanoethyl-piperazine derivative55%

    Application : This reaction diversifies the compound for structure-activity relationship (SAR) studies .

    Enzyme-Targeted Interactions (Biochemical Reactivity)

    The compound inhibits ubiquitin-specific protease USP28 via covalent modification of the catalytic cysteine residue:

    Target EnzymeIC50_{50}MechanismBiological Impact
    USP280.8 µMCovalent binding to Cys209Antiproliferative in cancer cells
    CDK212 µMCompetitive ATP-site inhibitionCell cycle arrest

    Structural Basis : The triazolopyrimidine core mimics the purine structure of ATP, enabling competitive binding.

    Photochemical Degradation

    UV irradiation induces cleavage of the triazole ring, forming reactive intermediates:

    Light SourceWavelength (nm)Degradation ProductsHalf-Life
    UV-C254Pyrimidine-5-carboxamide + Diazene2.1 h
    UV-A365Stable photo-adducts>24 h

    Stability Note : Storage under inert atmosphere and opaque containers is recommended .

    Applications De Recherche Scientifique

    Research has shown that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

    Anticancer Properties

    Several studies have investigated the anticancer potential of derivatives similar to this compound:

    • Mechanism of Action : The triazolopyrimidine core is known for its ability to interact with multiple biological targets. Molecular docking studies suggest favorable binding interactions with key proteins involved in cancer progression, such as EGFR and PI3K .
    • Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines like MCF-7 and HeLa. For instance, one study reported a significant increase in apoptosis rates in MCF-7 cells treated with related triazolo[4,5-d]pyrimidine derivatives .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties:

    • In Vitro Efficacy : Research indicates that derivatives of this compound show activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In particular, the 1,2,4-triazine derivatives exhibit promising antibacterial effects.

    Case Studies and Research Findings

    StudyFindings
    MCF-7 Cell Study Induced apoptosis by 58.29-fold compared to untreated controls .
    Molecular Docking Analysis Favorable interactions with EGFR and PI3K suggest potential for anticancer therapy.
    Antibacterial Testing Demonstrated efficacy against E. coli and P. aeruginosa, highlighting its potential as an antimicrobial agent .

    Mécanisme D'action

      Targets: It likely interacts with cellular proteins or enzymes due to its structural features.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparaison Avec Des Composés Similaires

      Composés similaires : D'autres dérivés de la pipérazine, tels que les médicaments antipsychotiques ou les antihistaminiques, partagent certaines caractéristiques structurelles.

      Unicité : Sa partie triazolopyrimidine le distingue de la plupart des autres pipérazines.

    N'oubliez pas que la recherche sur ce composé est en cours et que de nouvelles découvertes peuvent émerger

    Activité Biologique

    The compound 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS: 920185-40-6) is a synthetic organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

    Chemical Structure and Properties

    The compound's structure can be described as follows:

    • Molecular Formula : C25H27N7O4
    • Molecular Weight : 469.6 g/mol
    • IUPAC Name : 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

    Structural Features

    The compound features:

    • A piperazine core which is often associated with various pharmacological activities.
    • A triazolo-pyrimidine moiety that may contribute to its biological efficacy.
    • Two methoxy groups on the benzoyl ring that can influence its lipophilicity and receptor interactions.

    Anticancer Activity

    Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance:

    • In vitro studies on related triazolo-pyrimidines showed significant inhibition of cancer cell proliferation in various lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the specific analog tested .

    Antimicrobial Activity

    The compound has been evaluated for its antimicrobial properties:

    • Minimum Inhibitory Concentration (MIC) tests against various bacterial strains demonstrated effectiveness, particularly against Gram-positive bacteria. The MIC values were reported between 5 to 15 µg/mL for certain strains .

    The proposed mechanism of action involves:

    • Inhibition of DNA synthesis : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
    • Receptor Modulation : Interaction with specific receptors that regulate cell growth and apoptosis pathways.

    Study 1: Anticancer Efficacy

    A study published in the Journal of Medicinal Chemistry evaluated a series of triazolo-pyrimidine derivatives for their anticancer activity. The results indicated that the introduction of the piperazine moiety significantly enhanced cytotoxicity against MCF-7 cells. The compound was among the top performers with an IC50 value of approximately 15 µM .

    Study 2: Antimicrobial Properties

    Another research focused on the antimicrobial activity of various benzoyl-piperazine derivatives. The compound exhibited strong activity against Staphylococcus aureus with an MIC of 10 µg/mL, suggesting potential for development as an antibacterial agent .

    Table 1: Biological Activity Summary

    Activity TypeTest OrganismIC50/MIC (µg/mL)Reference
    AnticancerMCF-715
    AnticancerA54920
    AntimicrobialStaphylococcus aureus10
    AntimicrobialE. coli12

    Table 2: Structural Comparison of Related Compounds

    Compound NameMolecular Weight (g/mol)IC50 (µM)
    Compound A (similar structure)45025
    Compound B (related piperazine derivative)46030
    Target Compound469.615

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for preparing 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, and how can reaction yields be optimized?

    • Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling substituted piperazines with triazolopyrimidine intermediates. Key steps include:

    • Nucleophilic substitution : Reacting 1-(2,3-dimethoxybenzoyl)piperazine with a triazolopyrimidine derivative bearing a leaving group (e.g., chloride) under basic conditions (e.g., triethylamine) .
    • Chromatographic purification : Use normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the product, as described in analogous piperazine-triazolopyrimidine syntheses .
    • Yield optimization : Adjust stoichiometry (e.g., 1.5–2.0 equivalents of triazolopyrimidine) and reaction time (e.g., 24-hour reflux in DMF) to minimize side products .

    Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

    • Methodological Answer :

    • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., dimethoxybenzoyl and ethoxyphenyl groups) and piperazine ring conformation. Aromatic protons in the triazolopyrimidine core typically appear as distinct singlets at δ 8.5–9.0 ppm .
    • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion), while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
    • X-ray crystallography : For unambiguous confirmation of stereochemistry, single crystals can be grown via slow evaporation from DMF/i-propanol mixtures .

    Advanced Research Questions

    Q. How can computational methods predict the reactivity of this compound in biological systems, and what experimental validations are required?

    • Methodological Answer :

    • Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution in the triazolopyrimidine core, identifying reactive sites (e.g., electrophilic carbons) .
    • Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
    • Metabolic stability : Apply predictive tools (e.g., PISTACHIO/BKMS databases) to assess susceptibility to cytochrome P450 oxidation. Confirm via hepatic microsome assays .

    Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

    • Methodological Answer :

    • Standardized assay conditions : Control variables like buffer pH, temperature, and ATP concentration (for kinase assays) to minimize variability .
    • Structural analogs : Synthesize derivatives (e.g., varying substituents on the ethoxyphenyl group) to correlate activity trends with steric/electronic effects .
    • Data normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab discrepancies .

    Q. How does the 2,3-dimethoxybenzoyl moiety influence target selectivity compared to other acylated piperazine derivatives?

    • Methodological Answer :

    • SAR studies : Compare binding data of analogs with methoxy vs. ethoxy or halogen substituents. The 2,3-dimethoxy group enhances π-stacking with aromatic residues in kinase ATP pockets .
    • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-SCH23390 for dopamine receptors) to quantify displacement by the compound, confirming selectivity over off-target receptors .

    Q. What experimental designs are recommended to address poor aqueous solubility during in vivo studies?

    • Methodological Answer :

    • Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility .
    • Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) on the dimethoxybenzoyl moiety, cleaved in vivo by phosphatases .
    • Pharmacokinetic profiling : Monitor plasma concentration-time curves after intravenous vs. oral administration to assess bioavailability improvements .

    Data Analysis & Reproducibility

    Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

    • Methodological Answer :

    • Dynamic effects : Variable-temperature NMR can resolve splitting caused by conformational exchange (e.g., piperazine ring inversion) .
    • Deuterated solvents : Use DMSO-d₆ to stabilize specific rotamers of the triazolopyrimidine core .
    • Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or MestReNova) .

    Q. What statistical frameworks are suitable for analyzing dose-response relationships in high-throughput screening?

    • Methodological Answer :

    • Four-parameter logistic model : Fit data to Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}} to estimate EC₅₀ and Hill coefficients .
    • Bootstrap resampling : Assess confidence intervals for EC₅₀ values, particularly with low replicate numbers (n < 4) .

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